![molecular formula C20H38N6O4 B8082509 N-Acetyl-L-leucyl-L-leucyl-L-argininal](/img/structure/B8082509.png)
N-Acetyl-L-leucyl-L-leucyl-L-argininal
Overview
Description
N-Acetyl-L-leucyl-L-leucyl-L-argininal is a useful research compound. Its molecular formula is C20H38N6O4 and its molecular weight is 426.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Acetyl-L-leucyl-L-leucyl-L-argininal suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Acetyl-L-leucyl-L-leucyl-L-argininal including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Leupeptin is involved in the inhibition of proteolytic enzymes. It was found to inhibit tumorigenesis in mouse skin induced by carcinogens, suggesting its potential use in cancer prevention or treatment (Hozumi et al., 1972).
This compound has been explored for its inhibitory effects on various enzymes like trypsin, kallikrein, thrombin, plasmin, and cathepsin B. Some of its analogues showed stronger inhibition of these enzymes compared to leupeptin itself (McConnell et al., 1993).
Research into the biosynthesis of leupeptin has revealed insights into the enzymatic processes involved in its production by certain Streptomyces species. This includes the role of enzymes in condensing acetyl-L-leucyl-L-leucine and L-arginine into leupeptin (Suzukake et al., 1979).
Leupeptin has also been studied for its role in the inhibition of peptide trimming in the endoplasmic reticulum, impacting the pool of major histocompatibility complex class I-binding peptides. This could have implications for immunological research and therapies (Hughes et al., 1996).
The compound's structure and activity relationship has been a subject of interest, helping to understand how modifications to its structure can affect its biological activity and potential applications (Maeda et al., 1971).
properties
IUPAC Name |
2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBQQVLCIARPGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38N6O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20860320 | |
Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20860320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-L-leucyl-L-leucyl-L-argininal | |
CAS RN |
24365-47-7 | |
Record name | Leupeptin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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